

Spectroscopic comparison of (4-(Pyridin-4-yl)phenyl)methanol with its precursors

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Compound of Interest

Compound Name: (4-(Pyridin-4-yl)phenyl)methanol

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A Spectroscopic Guide to (4-(Pyridin-4-yl)phenyl)methanol and Its Precursors

For researchers and professionals in the field of drug development and materials science, a thorough understanding of the spectroscopic characteristics of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic properties of the target compound, **(4-(Pyridin-4-yl)phenyl)methanol**, with its common precursors, 4-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid. The synthesis of **(4-(Pyridin-4-yl)phenyl)methanol** is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **(4-(Pyridin-4-yl)phenyl)methanol** and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	UV-Vis (λ _{max} , nm)
(4-(Pyridin-4-yl)phenyl)methanol	CDCl ₃ : 8.70 (d, 2H), 7.65 (d, 2H), 7.50 (d, 2H), 7.45 (d, 2H), 4.78 (s, 2H), 1.75 (s, 1H, OH)	CDCl ₃ : 149.9, 147.9, 140.7, 138.2, 127.8, 127.2, 121.7, 64.9	KBr Pellet: ~3400 (O-H), ~3030 (C-H, aromatic), ~1600, 1480 (C=C, aromatic), ~1020 (C-O)	Methanol: ~258
4-Bromopyridine	DMSO-d ₆ : 8.68 (d, 2H), 7.73 (d, 2H)	CDCl ₃ : 151.1, 132.9, 132.3	Neat: ~3050 (C-H, aromatic), ~1580, 1470 (C=C, aromatic), ~1060 (C-Br)	Ethanol: ~259
(4-(hydroxymethyl)phenyl)boronic acid	DMSO-d ₆ : 7.95 (s, 2H, B(OH) ₂), 7.75 (d, 2H), 7.30 (d, 2H), 5.15 (t, 1H, OH), 4.48 (d, 2H)	DMSO-d ₆ : 144.5, 134.4, 128.2, 125.9, 62.9	KBr Pellet: ~3400-3200 (O-H, broad), ~2920 (C-H), ~1610 (C=C, aromatic), ~1350 (B-O)	Methanol: ~225

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods.

Synthesis of (4-(Pyridin-4-yl)phenyl)methanol via Suzuki-Miyaura Coupling

Materials:

- 4-Bromopyridine
- (4-(hydroxymethyl)phenyl)boronic acid

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add 4-bromopyridine (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in degassed 1,4-dioxane.
- Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.

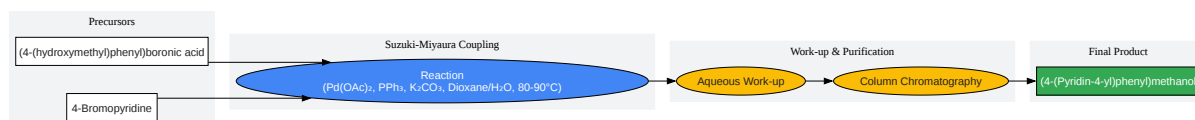
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **(4-(Pyridin-4-yl)phenyl)methanol** as a solid.

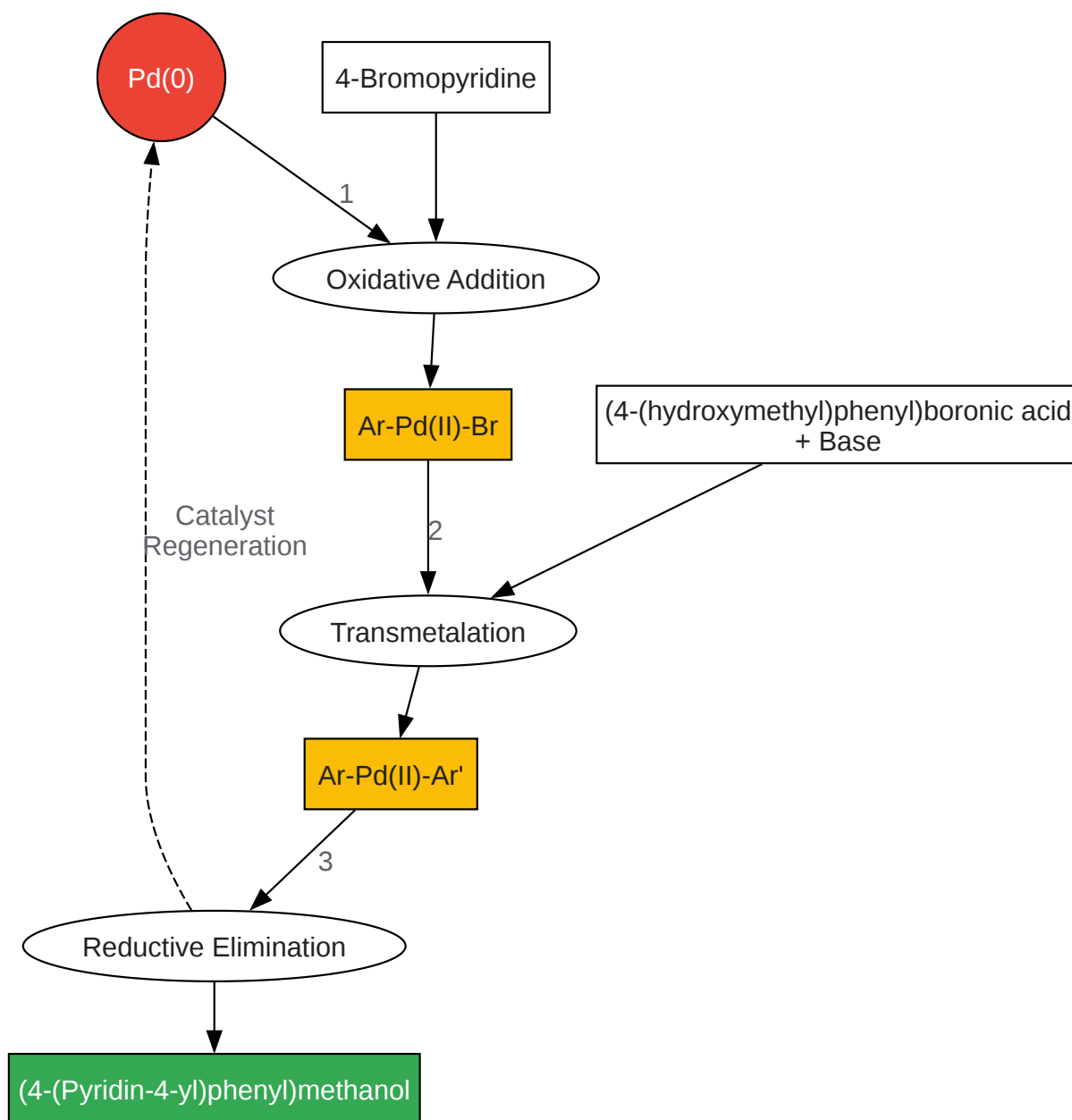
Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$) with tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets, while liquid samples can be analyzed as a neat film between salt plates.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as methanol or ethanol, at a known concentration in a quartz cuvette.

Visualizing the Synthetic Pathway

The synthesis of **(4-(Pyridin-4-yl)phenyl)methanol** from its precursors can be visualized as a straightforward workflow.





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